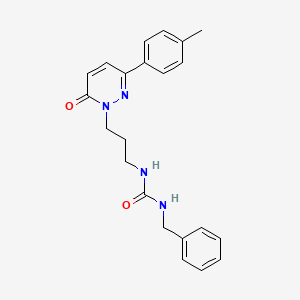
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Descripción general
Descripción
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea involves the inhibition of specific enzymes and pathways that are essential for the growth and survival of cancer cells, fungi, and bacteria. The compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of chitin synthase, which is essential for the cell wall synthesis of fungi and bacteria.
Biochemical and Physiological Effects:
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease. The compound has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea in lab experiments include its high potency and specificity towards specific enzymes and pathways. The compound has also been found to have low toxicity towards normal cells and tissues. However, the limitations of using the compound in lab experiments include its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential use as a therapeutic agent for the treatment of other diseases, such as Parkinson's disease and Huntington's disease. The compound's potential use as an insecticide and herbicide is also an area of future research. Additionally, the compound's potential use as a fluorescent probe for imaging specific enzymes and pathways in living cells is an exciting area of future research.
Aplicaciones Científicas De Investigación
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has been extensively studied for its potential applications in various fields. The compound has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-benzyl-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-17-8-10-19(11-9-17)20-12-13-21(27)26(25-20)15-5-14-23-22(28)24-16-18-6-3-2-4-7-18/h2-4,6-13H,5,14-16H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTCXMXUSYCZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B3203277.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3203279.png)
![3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203289.png)
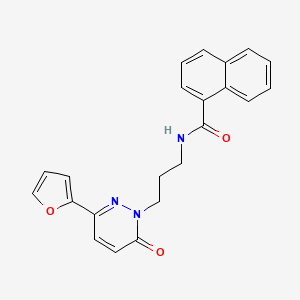
![N-(4-bromo-2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3203301.png)
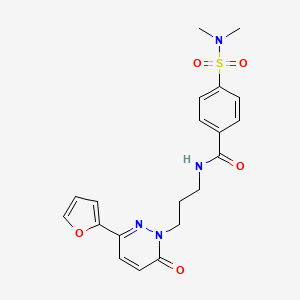
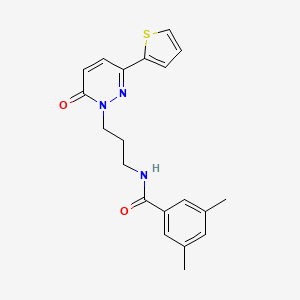


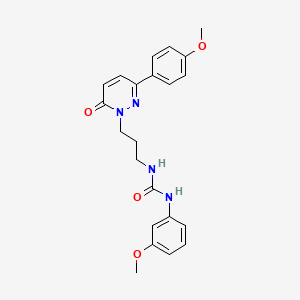
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B3203347.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B3203360.png)
![1-({[5-(4-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3203371.png)